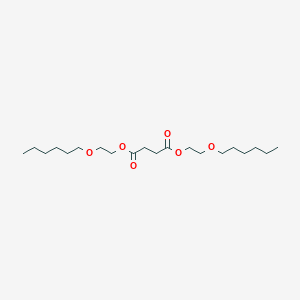
Bis(2-hexoxyethyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexoxyethyl) butanedioate is an organic compound with the molecular formula C20H38O6. It is a diester derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(hexyloxy)ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, bis(2-(hexyloxy)ethyl) ester typically involves the esterification of succinic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
Succinic acid+2(2-(hexyloxy)ethanol)→Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of succinic acid, bis(2-(hexyloxy)ethyl) ester may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to optimize yield and efficiency. The use of heterogeneous catalysts and microwave-assisted reactions are also explored to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hexoxyethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield succinic acid and 2-(hexyloxy)ethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Succinic acid and 2-(hexyloxy)ethanol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Wissenschaftliche Forschungsanwendungen
Bis(2-hexoxyethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, plasticizers, and other fine chemicals.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Medicine: Explored for its role in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of succinic acid, bis(2-(hexyloxy)ethyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with biological molecules. The pathways involved may include the hydrolysis of ester bonds, releasing succinic acid and 2-(hexyloxy)ethanol, which can further participate in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Succinic acid, ethyl 2-hexyl ester
- Succinic acid, 2-ethylhexyl 2-hexyl ester
- Succinic acid, bis(2-ethylhexyl) ester
Uniqueness
Bis(2-hexoxyethyl) butanedioate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Compared to other similar compounds, it may offer advantages in terms of solubility, biocompatibility, and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
10058-20-5 |
|---|---|
Molekularformel |
C20H38O6 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
bis(2-hexoxyethyl) butanedioate |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-9-13-23-15-17-25-19(21)11-12-20(22)26-18-16-24-14-10-8-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
DSGIOCRYGRVGOW-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |
Kanonische SMILES |
CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |
Key on ui other cas no. |
10058-20-5 |
Synonyme |
Succinic acid bis[2-(hexyloxy)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















